molecular formula C20H24N2O4S B2497230 N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide CAS No. 2034518-70-0

N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide

Cat. No.: B2497230
CAS No.: 2034518-70-0
M. Wt: 388.48
InChI Key: OMMUPZJBXULMKE-UHFFFAOYSA-N
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Description

N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide: is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a thiophenyl-substituted cyclopentyl moiety linked through an oxalamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,5-dimethoxyaniline, undergoes a series of reactions including nitration, reduction, and acylation to form the desired intermediate.

    Cyclopentyl Thiophene Derivative: The thiophene ring is introduced through a cyclopentylation reaction, often involving a Grignard reagent or a similar organometallic compound.

    Oxalamide Formation: The final step involves the coupling of the dimethoxyphenyl intermediate with the cyclopentyl thiophene derivative using oxalyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amines.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of amines and simpler organic fragments.

    Substitution: Halogenated derivatives and other substituted phenyl compounds.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide can serve as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

The compound’s potential bioactivity makes it a candidate for drug discovery and development. It could be investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with specific biological pathways, making it a candidate for the development of new pharmaceuticals.

Industry

In materials science, the compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to the presence of the thiophene ring.

Mechanism of Action

The mechanism by which N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide linkage could play a role in binding interactions, while the aromatic groups might be involved in π-π stacking or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,5-dimethoxyphenyl)-N2-(cyclopentylmethyl)oxalamide: Lacks the thiophene ring, which could affect its electronic properties and reactivity.

    N1-(2,5-dimethoxyphenyl)-N2-(thiophen-3-ylmethyl)oxalamide: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

Uniqueness

The presence of both the dimethoxyphenyl and thiophenyl-cyclopentyl groups in N1-(2,5-dimethoxyphenyl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide makes it unique. This combination of functional groups can result in distinct electronic properties and reactivity patterns, making it a valuable compound for various scientific investigations.

Properties

IUPAC Name

N'-(2,5-dimethoxyphenyl)-N-[(1-thiophen-3-ylcyclopentyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-25-15-5-6-17(26-2)16(11-15)22-19(24)18(23)21-13-20(8-3-4-9-20)14-7-10-27-12-14/h5-7,10-12H,3-4,8-9,13H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMMUPZJBXULMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2(CCCC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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